molecular formula C9H16O4 B3053341 4,4-Dimethylheptanedioic acid CAS No. 5325-75-7

4,4-Dimethylheptanedioic acid

Cat. No.: B3053341
CAS No.: 5325-75-7
M. Wt: 188.22 g/mol
InChI Key: YDUOHBXBLZGANF-UHFFFAOYSA-N
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Description

4,4-Dimethylheptanedioic acid is a chemical compound with the molecular formula C9H16O4 . It has an average mass of 188.221 Da and a monoisotopic mass of 188.104858 Da . It contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes 2 carboxylic acid groups (aliphatic) and 2 hydroxyl groups . It also contains 2 multiple bonds and 6 rotatable bonds .

Scientific Research Applications

  • Synthesis of Organic Compounds :

    • 4,4-Dimethylheptanedioic acid serves as a precursor in the synthesis of various organic compounds. For instance, it was used in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid (Kubyshkin, Mikhailiuk, & Komarov, 2007).
  • Development of Chemical Reagents :

    • This acid is instrumental in creating specific chemical reagents. An example includes the study of 4-Dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium, where related compounds play a crucial role (Demeyere & Hoste, 1962).
  • Role in Polymer Science :

    • In polymer science, derivatives of this compound have been studied for their potential applications. For example, 4,4′-Diamino-3,3′-dimethyldiphenylmethane, a related compound, has been used to create polyimides with good organo-solubility and light color (Lu et al., 1999).
  • Agricultural Herbicide Research :

    • Although not directly related to this compound, similar compounds, like 2,4-Dichlorophenoxyacetic acid, have been extensively researched for their use as agricultural herbicides (Wilson, Geronimo, & Armbruster, 1997).
  • Environmental Science and Aerosol Chemistry :

    • Compounds structurally similar to this compound, such as multifunctional organic compounds found in atmospheric particulate matter, have been identified and studied for their environmental impacts (Jaoui et al., 2005).
  • Bioactive Compound Synthesis :

    • It is also used in synthesizing bioactive compounds. For example, cyclopropanecarboxylic acid and its derivatives (closely related to this compound) have shown promising biological activities (Tian, Song, Wang, & Liu, 2009).
  • Fluorescence Probes and Sensors :

Properties

IUPAC Name

4,4-dimethylheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,5-3-7(10)11)6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOHBXBLZGANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201357
Record name 4,4-Dimethylheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-75-7
Record name 4,4-Dimethylheptanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylheptanedioic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethylheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYLHEPTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PE073YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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